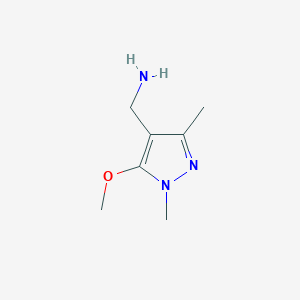

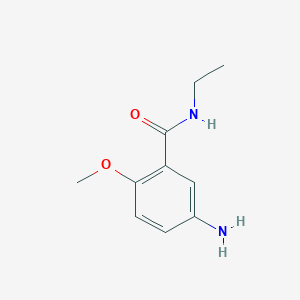

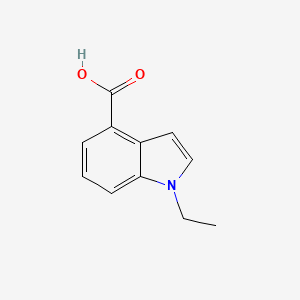

![molecular formula C13H14N6O2 B1437701 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine CAS No. 1188305-07-8](/img/structure/B1437701.png)

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine

Overview

Description

The compound is a complex organic molecule that contains several functional groups including a methoxyphenyl group, an oxadiazole ring, and a pyrazole ring with an N-methyl group . These functional groups are common in many pharmaceuticals and materials science applications .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyrazole rings suggests that this compound likely has a planar region. The methoxyphenyl group could contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The oxadiazole and pyrazole rings might participate in electrophilic substitution reactions. The N-methyl group could potentially undergo oxidation or deprotonation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar methoxyphenyl group could impact its solubility in different solvents .Scientific Research Applications

Antibacterial Activity

Compounds with structures similar to 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine have been synthesized and characterized for their antibacterial activity. A specific compound, 2-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-5-(4-fluorophenyl)-1,3,4-oxadiazole, was found to exhibit significant antibacterial activity against a range of bacteria including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae (Rai et al., 2009).

Insecticidal Activity

Novel anthranilic diamides analogs containing 1,3,4-oxadiazole rings were synthesized and evaluated for their insecticidal activities. These compounds, particularly 3-bromo-N-(4-bromo-2-methyl-6-(5-(pyrazin-2-yl)-1,3,4-oxadiazol-2-yl)phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide, displayed notable insecticidal activity against the diamondback moth (Plutella xylostella). The relationship between the structure and insecticidal activity was also examined, providing insights into how structural variations affect biological activity (Qi et al., 2014).

Antibacterial and Antifungal Properties

Synthetic efforts have also led to the development of novel compounds with a core structure similar to 4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine, demonstrating antibacterial and potentially antifungal properties. For instance, S-substituted oxadiazole derivatives were synthesized and showed promising antibacterial activity. The synthesized structures were also subjected to docking studies to understand their interaction with biological targets like 14-α-demethylase lanosterol, indicating their potential in antifungal activity studies (Aghekyan et al., 2020; Fedotov et al., 2022).

Potential in Tumor Inhibition and Pharmacological Studies

A variety of compounds with structural similarities have been evaluated for their anti-tumor, antioxidant, analgesic, and anti-inflammatory actions. One study showed that certain novel derivatives had a binding affinity to multiple biological targets, suggesting a broad spectrum of potential pharmacological applications. Compounds exhibited moderate inhibitory effects in various assays, underscoring their potential as lead compounds in drug development (Faheem, 2018).

Future Directions

properties

IUPAC Name |

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6O2/c1-15-12-9(10(14)17-18-12)13-16-11(19-21-13)7-3-5-8(20-2)6-4-7/h3-6H,1-2H3,(H4,14,15,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLHQAJAAHVPWLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NNC(=C1C2=NC(=NO2)C3=CC=C(C=C3)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-N-methyl-1H-pyrazole-3,5-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

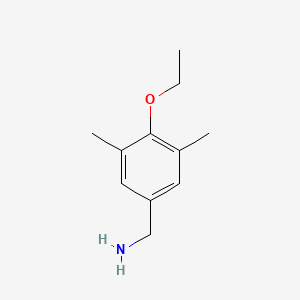

![2-[2-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B1437621.png)

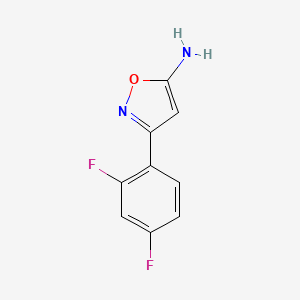

![[5-(5-Bromo-2-furyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]acetic acid](/img/structure/B1437640.png)